molecular formula C10H13BrO2 B1448450 3-(4-Bromo-2-methoxyphenyl)propan-1-ol CAS No. 1461715-36-5

3-(4-Bromo-2-methoxyphenyl)propan-1-ol

Cat. No.: B1448450
CAS No.: 1461715-36-5
M. Wt: 245.11 g/mol
InChI Key: LUCNACDGUKTNLV-UHFFFAOYSA-N
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Description

3-(4-Bromo-2-methoxyphenyl)propan-1-ol is an organic compound with the molecular formula C10H13BrO2 and a molecular weight of 245.12 g/mol . This compound is characterized by the presence of a bromine atom and a methoxy group attached to a phenyl ring, along with a propanol side chain. It is commonly used in various chemical syntheses and research applications due to its unique structural features.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromo-2-methoxyphenyl)propan-1-ol typically involves the bromination of 2-methoxyphenylpropan-1-ol. One common method includes the reaction of 2-methoxyphenylpropan-1-ol with bromine in the presence of a suitable solvent such as dichloromethane. The reaction is carried out at room temperature, and the product is purified through standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for the efficient and controlled bromination of 2-methoxyphenylpropan-1-ol, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromo-2-methoxyphenyl)propan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(4-Bromo-2-methoxyphenyl)propan-1-ol is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 3-(4-Bromo-2-methoxyphenyl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and methoxy group play crucial roles in binding to these targets, influencing the compound’s biological activity. The propanol side chain may also contribute to the compound’s solubility and overall pharmacokinetic properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Bromo-2-methoxyphenyl)propan-1-ol is unique due to its specific combination of a bromine atom, methoxy group, and propanol side chain. This combination imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications .

Properties

IUPAC Name

3-(4-bromo-2-methoxyphenyl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrO2/c1-13-10-7-9(11)5-4-8(10)3-2-6-12/h4-5,7,12H,2-3,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUCNACDGUKTNLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)Br)CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401292733
Record name Benzenepropanol, 4-bromo-2-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401292733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1461715-36-5
Record name Benzenepropanol, 4-bromo-2-methoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1461715-36-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenepropanol, 4-bromo-2-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401292733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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